molecular formula C10H18O B14693145 (3E)-3-Propyl-3-hepten-2-one CAS No. 32064-69-0

(3E)-3-Propyl-3-hepten-2-one

Cat. No.: B14693145
CAS No.: 32064-69-0
M. Wt: 154.25 g/mol
InChI Key: AUXPFOMJVMFAIF-UHFFFAOYSA-N
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Description

(3E)-3-Propyl-3-hepten-2-one is an α,β-unsaturated ketone characterized by a seven-carbon chain (heptenone backbone) with a propyl substituent at the third carbon and a ketone group at the second position. The E-configuration of the double bond between C3 and C4 ensures distinct stereochemical and electronic properties, influencing its reactivity and interactions.

Key structural features:

  • Molecular formula: C₁₀H₁₈O
  • Functional groups: α,β-unsaturated ketone, propyl chain.
  • Stereochemistry: E-configuration stabilizes the molecule via reduced steric hindrance compared to the Z-isomer.

Properties

CAS No.

32064-69-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-propylhept-3-en-2-one

InChI

InChI=1S/C10H18O/c1-4-6-8-10(7-5-2)9(3)11/h8H,4-7H2,1-3H3

InChI Key

AUXPFOMJVMFAIF-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CCC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-Propyl-3-hepten-2-one typically involves the aldol condensation of propanal with heptanal, followed by dehydration to form the desired enone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: (3E)-3-Propyl-3-hepten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted enones or alkanes.

Scientific Research Applications

Chemistry: (3E)-3-Propyl-3-hepten-2-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-Propyl-3-hepten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to various biological effects. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (3E)-3-Propyl-3-hepten-2-one with compounds sharing the heptenone backbone or α,β-unsaturated ketone framework:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
This compound C₁₀H₁₈O Propyl at C3 154.25 g/mol Base structure for comparison; hydrophobic propyl group enhances lipophilicity.
(3E)-6-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one C₁₃H₁₈O₂ Methylfuryl at C6, methyl at C6 206.28 g/mol Found in herbs/spices; furan ring introduces aromaticity and bioactivity.
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one C₁₇H₁₅ClO₃ Chlorophenyl, dimethoxyphenyl 314.76 g/mol Extended conjugation enhances UV absorption; used in photochemical studies.
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one C₁₀H₁₀O₂ Hydroxyphenyl at C4 162.19 g/mol Phenolic group enables antioxidant activity; shorter chain increases polarity.

Key Research Findings

Electronic and Steric Effects
  • Propyl vs.
  • Chlorophenyl and Methoxy Groups : Compounds like (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one demonstrate how electron-withdrawing (Cl) and electron-donating (OCH₃) groups alter reactivity. The target compound’s lack of such substituents simplifies its electrophilic addition pathways.

Data Tables and Functional Comparisons

Table 1: Physicochemical Properties

Property This compound (3E)-6-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Boiling Point ~210–220°C (estimated) Not reported >300°C (decomposes)
LogP (Lipophilicity) ~3.5 ~2.8 (due to polar furan) ~4.1 (aromatic Cl and OCH₃ increase hydrophobicity)
UV λmax ~220 nm (π→π*) ~260 nm (furan conjugation) ~320 nm (extended conjugation)

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